6-Dehydrocortisol Acetate

Beschreibung

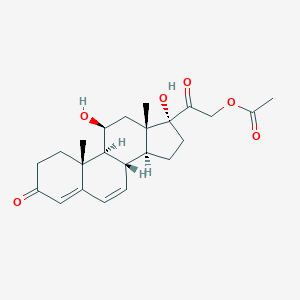

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-18,20,26,28H,6-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLNNRNWOGKRPL-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Fates and Endogenous Regulation of 6 Dehydrocortisol Acetate and Its Metabolites

Oxidative and Reductive Biotransformations of C-21 Steroids

The biotransformation of C-21 steroids, a class that includes cortisol and its synthetic derivatives like 6-dehydrocortisol (B121214) acetate (B1210297), is a multifaceted process primarily occurring in the liver. gfmer.ch This process involves a series of oxidative and reductive reactions designed to deactivate the steroid and increase its water solubility for excretion. These reactions are catalyzed by various enzyme families, most notably cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.gov

Key biotransformations for C-21 steroids include:

Hydroxylation : This is a primary oxidative reaction where a hydroxyl (-OH) group is added to the steroid nucleus. researchgate.netrsc.org Fungal models have demonstrated hydroxylation at numerous positions, including 6β, 7α, 11α, 11β, and 16α. researchgate.net In humans, CYP enzymes are responsible for these modifications. nih.gov

Oxidation and Reduction : The bioactivity of glucocorticoids is modulated by the interconversion of ketone and hydroxyl groups. nih.gov For instance, 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes catalyze the conversion between active cortisol (with an 11β-hydroxyl group) and inactive cortisone (B1669442) (with an 11-keto group). nih.govnih.gov Similar reductions can occur at the C-20 ketone of the side chain. nih.gov

Side-Chain Cleavage : The C-21 side chain can be cleaved through 17,20-lyase activity, converting C-21 steroids into C-19 steroid derivatives. nih.gov

While specific metabolic studies on 6-dehydrocortisol acetate are limited, it is presumed to undergo these characteristic C-21 steroid biotransformations. The presence of the C-6 double bond may influence the rate and regioselectivity of these enzymatic reactions.

Table 1: Key Biotransformation Reactions for C-21 Steroids

| Transformation Type | Enzyme Family | Description | Example |

| Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl (-OH) group to the steroid ring. nih.govrsc.org | Conversion of cortisol to 6β-hydroxycortisol. nih.gov |

| Oxidation | Hydroxysteroid Dehydrogenase (HSD) | Conversion of a hydroxyl group to a ketone group. nih.gov | Conversion of cortisol to cortisone by 11β-HSD2. nih.govnih.gov |

| Reduction | Hydroxysteroid Dehydrogenase (HSD) | Conversion of a ketone group to a hydroxyl group. nih.gov | Conversion of cortisone to cortisol by 11β-HSD1. nih.govnih.gov |

| Side-Chain Cleavage | Cytochrome P450 (CYP17A1) | Removal of the C-20/C-21 side chain. nih.gov | Conversion of 17α-hydroxyprogesterone to androstenedione (B190577). nih.gov |

Urinary Excretion Profiles of Steroid Metabolites and Conjugates

Following biotransformation, steroid metabolites are primarily eliminated from the body via urinary excretion. gfmer.ch To facilitate this, the now more polar but still insufficiently water-soluble metabolites undergo phase II conjugation reactions. These reactions attach highly polar molecules, such as glucuronic acid or sulfate (B86663), to the steroid metabolite, significantly increasing its hydrophilicity and enabling its transport into urine. gfmer.chnih.gov

The two major conjugation pathways are:

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to a hydroxyl group on the steroid. nih.gov Steroid glucuronides are the most common form of urinary steroid metabolites. tecnalia.com

Sulfation : This reaction, catalyzed by sulfotransferases (SULTs), adds a sulfate group to a hydroxyl moiety. gfmer.ch

Urinary steroid profiles, often analyzed by gas chromatography-mass spectrometry (GC-MS), reveal a large number of these conjugated metabolites. nih.govplos.org The excretion rates of these metabolites exhibit a circadian rhythm, with glucocorticoid metabolite levels generally being higher during the day. nih.govplos.org The specific profile of metabolites can provide a comprehensive picture of steroid biosynthesis and metabolism. nih.gov For this compound, its metabolites would be expected to be found in the urine predominantly as glucuronide and sulfate conjugates.

Table 2: Representative Urinary Steroid Metabolites and Conjugation Forms

| Parent Steroid | Major Urinary Metabolite | Typical Conjugation Form |

| Cortisol | Tetrahydrocortisol | Glucuronide |

| Cortisone | Tetrahydrocortisone | Glucuronide |

| Cortisol | α-Cortol / β-Cortol | Glucuronide |

| Androstenedione | Androsterone | Glucuronide, Sulfate |

| Androstenedione | Etiocholanolone | Glucuronide, Sulfate |

| Dehydroepiandrosterone (DHEA) | DHEA | Sulfate |

This table is based on established patterns of steroid excretion. nih.govnih.gov

Novel Conjugation Mechanisms, including Cysteine Conjugates

Beyond the classical glucuronidation and sulfation pathways, research has uncovered novel steroid conjugation mechanisms. A significant finding is the identification of steroid metabolites conjugated with cysteine. researchgate.netnih.gov This metabolic pathway is particularly relevant to this compound due to its initial step.

The proposed mechanism involves:

Phase I Dehydrogenation : The steroid undergoes a 6,7-dehydrogenation, a reaction that introduces a double bond, which is already present in 6-dehydrocortisol. researchgate.netnih.govsigmaaldrich.com

Glutathione (B108866) Conjugation : The resulting α,β-unsaturated ketone system is susceptible to a Michael addition reaction with glutathione (GSH), a tripeptide. researchgate.netresearchgate.net

Transformation to Cysteine : The glutathione conjugate is subsequently metabolized, with the glutamyl and glycinyl residues being cleaved off, to form the final cysteine conjugate. researchgate.netnih.gov

This pathway has been confirmed for cortisol, progesterone (B1679170), and various androgens, and their cysteine conjugates have been detected in human urine and plasma. nih.govresearchgate.netnih.gov This suggests that this compound could be a direct substrate for conjugation with glutathione and subsequent transformation to a cysteine conjugate. Additionally, N-acetylcysteine conjugates of some steroids have also been reported in urine, representing a further step in this metabolic cascade. nih.gov

Another novel mechanism observed for certain synthetic steroids is fatty acid conjugation. For example, the inhaled corticosteroid budesonide (B1683875) can form reversible fatty acid esters within airway tissue, creating an intracellular depot that prolongs its local anti-inflammatory action. nih.gov

Table 3: Comparison of Classical and Novel Steroid Conjugation Pathways

| Pathway | Conjugate Molecule | Key Enzyme(s) | Primary Function |

| Glucuronidation (Classical) | Glucuronic Acid | UGTs | Increase water solubility for urinary excretion. nih.gov |

| Sulfation (Classical) | Sulfate | SULTs | Increase water solubility for excretion; also acts as a precursor reservoir. gfmer.ch |

| Cysteine Conjugation (Novel) | Cysteine (via Glutathione) | Glutathione S-transferases (GSTs) | Metabolic processing and excretion. researchgate.netnih.gov |

| Fatty Acid Conjugation (Novel) | Fatty Acids | N/A | Local tissue retention and prolonged action. nih.gov |

Endocrine Feedback Mechanisms and Steroid Hormone Homeostasis

Glucocorticoids, both endogenous and synthetic, are key regulators of their own production through a sophisticated negative feedback system involving the hypothalamic-pituitary-adrenal (HPA) axis. frontiersin.orgnih.gov This mechanism is crucial for maintaining steroid hormone homeostasis and preventing the over-secretion of cortisol in response to stress. royalsocietypublishing.org As a synthetic glucocorticoid, this compound is expected to participate in this feedback loop.

The HPA axis feedback operates at multiple levels:

Pituitary and Hypothalamic Inhibition : The primary mechanism involves glucocorticoids binding to glucocorticoid receptors (GR) in the anterior pituitary and the hypothalamus (specifically the paraventricular nucleus, PVN). frontiersin.orgscielo.br This binding inhibits the secretion of Adrenocorticotropic hormone (ACTH) from the pituitary and Corticotropin-releasing hormone (CRH) from the hypothalamus, thereby reducing the stimulus for the adrenal glands to produce more cortisol. frontiersin.orgnih.govroyalsocietypublishing.org

Rapid, Non-Genomic Feedback : In addition to the slower, genomic effects on hormone synthesis, glucocorticoids can exert a very rapid inhibitory effect. royalsocietypublishing.org This fast feedback is believed to be mediated by membrane-bound receptors and involves the synthesis of endocannabinoids, which then suppress the excitatory signals to CRH-releasing neurons in the hypothalamus. scielo.brtandfonline.com

Intra-Adrenal Feedback : Evidence also suggests the existence of a very rapid, local feedback loop within the adrenal gland itself, where glucocorticoids can directly inhibit their own synthesis. frontiersin.orgroyalsocietypublishing.org

Table 4: Summary of the HPA Axis Negative Feedback Loop

| Level | Location | Action of Glucocorticoid | Result |

| Hypothalamus | Paraventricular Nucleus (PVN) | Inhibits release of CRH. scielo.br | Reduced stimulation of the pituitary. |

| Pituitary | Anterior Lobe | Inhibits release of ACTH. nih.gov | Reduced stimulation of the adrenal cortex. |

| Adrenal Gland | Adrenal Cortex | Directly inhibits steroid synthesis (rapid, local feedback). royalsocietypublishing.org | Reduced glucocorticoid output. |

| CNS (Rapid Feedback) | Hypothalamus (PVN) | Induces endocannabinoid release to suppress excitatory input. scielo.brtandfonline.com | Rapid dampening of the stress response. |

Advanced Analytical Methodologies for 6 Dehydrocortisol Acetate Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental to the analysis of 6-Dehydrocortisol (B121214) Acetate (B1210297), enabling its separation from complex matrices and related steroid compounds.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone for the analysis of corticosteroids like 6-Dehydrocortisol Acetate. nih.govtandfonline.comresearchgate.net This technique offers a balance of sensitivity and robustness for quantitative analysis.

Research Findings:

Separation Efficiency: HPLC methods, particularly those employing reverse-phase columns such as C18, have demonstrated excellent separation capabilities for a wide array of steroids, including those with minor structural differences. tandfonline.comnih.gov The use of gradient elution, where the mobile phase composition is altered during the analysis, allows for the sharp separation of multiple steroids with varying polarities in a single run. nih.gov

Detection and Quantification: UV detectors are commonly set at wavelengths around 240-254 nm for corticosteroid analysis, as these compounds typically exhibit strong absorbance in this region. researchgate.netnih.gov The sensitivity of HPLC-UV methods can reach the nanogram level, which is often sufficient for the analysis of pharmaceutical preparations. nih.gov However, for biological samples with very low concentrations, the sensitivity might be a limiting factor without pre-concentration steps. nih.govtandfonline.com

Method Validation: Validated HPLC-UV methods for corticosteroids demonstrate high accuracy, with recoveries often in the range of 98-101%. nih.gov The precision of these methods is also high, with low relative standard deviations (RSD) for both intraday and interday analyses. nih.gov

Table 1: HPLC-UV Method Parameters for Corticosteroid Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Reversed-phase C18 or Phenyl | researchgate.nettandfonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers like acetic or formic acid | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |

| Detection Wavelength | 240-254 nm | researchgate.netnih.gov |

| Injection Volume | 20 µL | researchgate.net |

| Column Temperature | 25-45 °C | researchgate.net |

Liquid Chromatography-Diode Array Detection (LC-DAD)

Liquid Chromatography with Diode Array Detection (LC-DAD) enhances the capabilities of traditional HPLC-UV by providing spectral information across a range of wavelengths simultaneously. nih.gov This is particularly valuable for identifying unknown impurities and confirming the peak purity of this compound. nih.govugm.ac.id

Research Findings:

Impurity Profiling: LC-DAD is a powerful tool for estimating the impurity profiles of steroid drugs. nih.gov The ability to acquire UV spectra for each eluting peak allows for the tentative identification of impurities by comparing their spectra with those of known reference standards. nih.govnih.gov This is a critical first step in characterizing the degradation products or synthesis-related impurities of corticosteroids. nih.gov

Specificity and Selectivity: The three-dimensional data (absorbance vs. time vs. wavelength) generated by LC-DAD significantly improves the specificity and selectivity of the analysis. conicet.gov.ar It can help to resolve co-eluting peaks, which might otherwise lead to inaccurate quantification. conicet.gov.ar

Method Development: Studies have shown the successful development and validation of LC-DAD methods for the simultaneous screening of multiple steroids in various matrices. ugm.ac.idnih.gov These methods are optimized for resolution and sensitivity, with detection limits often in the low µg/mL range. ugm.ac.id

Table 2: Performance of a Validated LC-DAD Method for Steroid Screening

| Steroid | Retention Time (min) | Limit of Detection (LOD) (µg/g) | Source |

| Prednisone | 3.267 | 7.20 | ugm.ac.id |

| Triamcinolone Acetonide | 4.260 | 8.85 | ugm.ac.id |

| Hydrocortisone (B1673445) Acetate | 4.910 | 8.17 | ugm.ac.id |

| Clobetasole Propionate | 15.360 | 9.30 | ugm.ac.id |

| Mometasone Furoate | 16.707 | 8.42 | ugm.ac.id |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique used for comprehensive steroid profiling. nih.govkarger.com Although it requires derivatization to make the steroids volatile, it provides detailed structural information that is invaluable for identifying and quantifying a wide range of steroid metabolites. oup.com

Research Findings:

Unsurpassed Specificity: GC-MS offers unparalleled specificity in determining steroid metabolites. karger.com The combination of chromatographic separation by GC and mass-based identification by MS allows for the confident identification of compounds even in complex biological matrices like urine. nih.govkarger.com

Comprehensive Profiling: A key advantage of GC-MS is its non-selective nature in "scan mode," which allows for the detection of all amenable steroids in a sample, providing a complete metabolic picture. nih.gov This makes it an excellent discovery tool for identifying novel or unexpected steroid metabolites. oup.comnih.gov

Derivatization: A critical step in GC-MS analysis of steroids is derivatization, which typically involves converting hydroxyl and keto groups to more volatile and thermally stable derivatives, such as methyloxime-trimethylsilyl (MO-TMS) ethers. oup.com This process is essential for achieving good chromatographic peak shape and reproducible fragmentation patterns. oup.com

Clinical and Research Applications: GC-MS has been instrumental in defining the steroid metabolome in both normal and disease states, including the characterization of inborn errors of steroidogenesis. karger.comnih.gov It remains a reference method for comprehensive steroid analysis, despite the emergence of LC-MS/MS. oup.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the definitive structural elucidation of this compound and for confirming its identity.

While specific spectroscopic data for this compound is not extensively detailed in the provided search results, general principles of steroid characterization can be applied. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are standard methods used to determine the precise structure of steroid molecules. The UV spectrum, often obtained during LC-DAD analysis, provides initial information about the chromophoric system within the molecule. nih.gov For instance, the UV absorbance maxima can indicate the presence of the α,β-unsaturated ketone system characteristic of many corticosteroids. ijbpas.com

Application as Reference Standards and in Impurity Profiling

This compound serves a critical role as a reference standard in the pharmaceutical industry. synthinkchemicals.comlgcstandards.comsimsonpharma.com Its availability as a well-characterized compound is essential for the quality control of corticosteroid drug products. synthinkchemicals.com

Research Findings:

Reference Standard for Quality Control: As a known impurity of hydrocortisone, this compound is used as a reference standard to monitor and control impurity levels in hydrocortisone and its formulations. synthinkchemicals.compharmaffiliates.com This is in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). synthinkchemicals.com

Impurity Profiling Studies: The presence and quantity of impurities like this compound in a drug substance can impact its safety and efficacy. Therefore, validated analytical methods are required to detect and quantify these impurities. nih.gov Stability studies of hydrocortisone formulations, for example, often include the monitoring of known degradation products, for which reference standards are indispensable. nih.govresearchgate.net

Method Validation: The availability of pure reference standards for impurities is a prerequisite for the validation of analytical methods used for their control. This includes establishing the specificity, linearity, accuracy, and precision of the method for each impurity.

Academic Research Applications and Future Perspectives

Investigations into Environmental Chemical Disruption of Corticosteroid Receptors

Environmental contaminants are increasingly scrutinized for their potential to interfere with the endocrine system. Glucocorticoids and mineralocorticoids are crucial for regulating a wide array of physiological processes, including metabolism, cell growth, and immune responses. researchgate.net The disruption of their signaling pathways by xenobiotics is a significant area of concern. researchgate.net

Research has focused on identifying chemicals that can interfere with corticosteroid action. researchgate.net These studies often involve screening libraries of chemicals to find compounds that inhibit key enzymes in corticosteroid metabolism or that directly interact with glucocorticoid (GR) and mineralocorticoid receptors (MR). researchgate.net While specific studies on the direct interaction of 6-dehydrocortisol (B121214) acetate (B1210297) with environmental chemicals on corticosteroid receptors are not prevalent in the provided results, the broader context of endocrine disruption research provides a framework for its potential use. 6-Dehydrocortisol acetate can serve as a reference compound or a tool to probe the mechanisms of receptor binding and activation, helping to elucidate how environmental chemicals might exert their disruptive effects.

Future research could involve using this compound in competitive binding assays to screen for environmental chemicals that compete for binding to GR and MR. Such studies would be invaluable in identifying and characterizing endocrine disruptors, ultimately contributing to a better understanding of their potential health risks.

Comparative Studies on the Metabolic Effects of Corticosteroid Acetates

The metabolic effects of different corticosteroid formulations are a key area of clinical and academic investigation. The choice between corticosteroids like cortisone (B1669442) acetate and hydrocortisone (B1673445) for replacement therapy in adrenal insufficiency has been shown to have significant metabolic consequences. nih.govnih.gov Cortisone acetate requires conversion to the active form, cortisol, by the enzyme 11-β-hydroxysteroid dehydrogenase type 1, resulting in a different pharmacokinetic profile compared to hydrocortisone. nih.gov

A study comparing the metabolic outcomes of switching patients from cortisone acetate to an equivalent dose of hydrocortisone revealed a worsening metabolic profile in the hydrocortisone group. nih.gov This included increases in body weight, waist circumference, body fat, and glycated hemoglobin. nih.gov These findings suggest that hydrocortisone has a more potent metabolic action than cortisone acetate at the conventionally accepted equivalent doses. nih.gov

Future research should include preclinical and potentially clinical studies to compare the metabolic profile of this compound with established corticosteroid acetates. This would involve assessing its effects on glucose metabolism, lipid profiles, body composition, and other metabolic parameters. Such studies would provide valuable insights into its potential therapeutic utility and help to establish its relative potency and metabolic consequences.

Exploration of New Steroidal Derivatives with Modified Biological Profiles

The chemical scaffold of steroids provides a versatile platform for the development of new therapeutic agents with modified biological activities. nih.gov Researchers are actively exploring the synthesis of novel steroidal derivatives to achieve improved efficacy, selectivity, and pharmacokinetic properties. nih.gov This includes the synthesis of derivatives with anticancer, anti-inflammatory, and other therapeutic properties. nih.govnih.gov

The synthesis of new steroidal derivatives often involves modifications at various positions of the steroid nucleus to modulate their interaction with biological targets. nih.govresearchgate.net For example, the introduction of different functional groups can alter a compound's binding affinity for specific receptors or its susceptibility to metabolic enzymes. nih.gov

This compound, with its additional double bond, serves as a valuable starting material or intermediate for the synthesis of new steroidal derivatives. researchgate.net This modification can influence the compound's three-dimensional structure and electronic properties, potentially leading to novel biological activities. For instance, it has been used in the synthesis of 7α-hydroxycortisone acetate. researchgate.net

The future of steroidal drug discovery lies in the rational design and synthesis of novel derivatives with tailored biological profiles. This compound represents a key building block in this endeavor. Further exploration of its chemical reactivity and the biological activities of its derivatives could lead to the discovery of new drugs with improved therapeutic indices for a range of diseases.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 6-Dehydrocortisol Acetate in biological matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is commonly used, with mobile phases optimized for steroid separation (e.g., acetonitrile/water gradients). Method validation should include linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%) . Stability-indicating assays, such as those resolving degradation products under forced conditions (e.g., heat, pH extremes), are critical for ensuring specificity .

Q. How do researchers standardize pharmacokinetic studies for this compound across species?

- Methodological Answer : Cross-species studies require species-specific calibration curves and adjustments for metabolic clearance rates. For example, in equine models, plasma sampling intervals must account for rapid glucocorticoid metabolism, while rodent studies may use longer intervals . Parallel LC-MS/MS analysis of major metabolites (e.g., 6β-hydroxy derivatives) ensures comprehensive pharmacokinetic profiling .

Q. What are the critical parameters for assessing this compound stability in formulation development?

- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months) identifies degradation pathways. Key parameters include oxidation susceptibility (monitored via peroxide formation) and hydrolysis rates in aqueous buffers (pH 4–8). Excipient compatibility studies using DSC/TGA analysis prevent destabilizing interactions .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Competitive binding assays using radiolabeled ligands (e.g., [³H]-dexamethasone) must control for serum protein interference (e.g., corticosteroid-binding globulin). Normalize data to receptor density (Bmax) and apply Scatchard analysis to differentiate nonspecific binding . Statistical reconciliation may require meta-analysis of multiple datasets with heterogeneity testing (I² > 50% indicates significant variation) .

Q. What experimental designs optimize the study of this compound’s dermal penetration in transdermal formulations?

- Methodological Answer : Franz diffusion cells with ex vivo human skin (stratum corneum intact) are gold-standard. Parameters: receptor fluid pH 7.4, 32°C, sink conditions. Quantify retained drug in epidermis/dermis via LC-MS and normalize to vehicle controls (e.g., propylene glycol vs. liposomes). Confocal microscopy with fluorescent analogs validates spatial distribution .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

- Methodological Answer : Implement orthogonal purity checks:

- HPLC-ELSD for non-UV-active impurities.

- NMR (¹H/¹³C) to confirm C-6 dehydrogenation and acetate ester integrity.

- XRD for polymorphic consistency.

Statistical process control (SPC) charts (e.g., ±3σ limits for impurity peaks) ensure manufacturing reproducibility .

Q. What strategies mitigate matrix effects when quantifying this compound in complex biological samples?

- Methodological Answer : Use matrix-matched calibration curves and isotope-labeled internal standards (e.g., 6-Dehydrocortisol-d4 Acetate). For plasma, solid-phase extraction (C18 cartridges) with elution optimization (e.g., 80% methanol) reduces phospholipid interference. Post-column infusion in LC-MS/MS identifies ion suppression zones .

Data Analysis & Interpretation

Q. What statistical approaches are appropriate for reconciling conflicting in vivo/in vitro efficacy data?

- Methodological Answer : Apply hierarchical modeling to account for nested variables (e.g., individual animal responses within treatment groups). Bayesian meta-analysis incorporates prior probability distributions to weight studies by methodological rigor (e.g., sample size, blinding). Sensitivity analysis excludes outliers via Cook’s distance (>4/n threshold) .

Q. How do researchers validate novel targets for this compound in genomic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.